N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a naphthalene ring, a thiazole ring, and a trifluoromethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiophenol with α-haloketones under basic conditions to form the thiazole ring.
Attachment of the Naphthalene Ring: The naphthalene ring can be introduced through a Suzuki coupling reaction between a naphthylboronic acid and a halogenated thiazole derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.
Formation of the Benzamide Structure: The final step involves the acylation of the amine group on the thiazole ring with 3-(trifluoromethyl)benzoyl chloride under basic conditions to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Trifluoromethyl iodide with a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The naphthalene and thiazole rings may facilitate binding to hydrophobic pockets in proteins, enhancing its efficacy as a drug candidate.
Comparison with Similar Compounds
Similar Compounds
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide: Similar structure but with a phenyl group instead of a naphthalene ring.
Uniqueness
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential as a pharmacophore. The combination of the naphthalene and thiazole rings also provides a rigid and planar structure, which can be advantageous in binding to specific biological targets.
Properties
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2OS/c22-21(23,24)17-7-3-6-16(11-17)19(27)26-20-25-18(12-28-20)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPMRAFLVKLHCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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